2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Overview
Description
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.14920402 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and Cardiac Applications
Dr. Valentin Habernickel's study highlights the diverse pharmacological activities of pyridazino(4,5-b)indole-1-acetamide compounds, including neuroprotective, cardiac, nephrotropic, dermatological, and cytostatic effects (Habernickel, 2002). Although the specific compound is not directly mentioned, this research underscores the broad therapeutic potential of compounds within this class, suggesting avenues for further investigation into their scientific applications.
Antiallergic Agents
Research conducted by Cecilia Menciu et al. introduced new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including the compound of interest, as novel antiallergic agents. These compounds were synthesized to explore their antiallergic potency, leading to the identification of specific amides that significantly outperformed established antiallergic drugs in various assays (Menciu et al., 1999). This highlights the potential of such compounds in developing new treatments for allergic reactions.
Thrombin Inhibition
A study by M. S. Ashwood et al. detailed the development of a scalable synthesis for a thrombin inhibitor closely related to the query compound. The research addressed scale-up challenges and provided a safe, efficient route for large-scale production, indicating the compound's relevance in anticoagulant therapy (Ashwood et al., 2004).
Imaging Applications
F. Dollé et al. synthesized and evaluated DPA-714, a compound within the same chemical class, as a selective radioligand for imaging the translocator protein with positron emission tomography (PET). This work illustrates the compound's application in neuroimaging and potential for studying neurodegenerative disorders (Dollé et al., 2008).
Absorption and Pharmacokinetics
Danielle H. Euler et al. investigated the physicochemical and biopharmaceutical properties of a direct thrombin inhibitor related to the query compound. The study provided insights into the absorption characteristics and supported the development of controlled release formulations, contributing to the understanding of its pharmacokinetics (Euler et al., 2004).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-7-3-1-6-17(18)20-9-10-22(29)27(26-20)14-21(28)24-12-11-15-13-25-19-8-4-2-5-16(15)19/h1-10,13,25H,11-12,14H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQRQPZPLQAHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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